

Molecular Targets and Inhibitory Potency

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pki-402

CAS No.: 1173204-81-3

Cat. No.: S548413

[Get Quote](#)

The table below summarizes the key molecular targets of **PKI-402** and its half-maximal inhibitory concentration (IC₅₀) values, which indicate its high potency in cell-free assays.

Target	IC ₅₀ (nM)	Notes
PI3K α	2	Catalytic subunit; also inhibits common mutants E545K and H1047R (IC ₅₀ = 3 nM each) [1] [2]
mTOR	3	Mechanistic target of rapamycin [1] [2]
PI3K β	7	Catalytic subunit [1] [2]
PI3K δ	14	Catalytic subunit [1] [2]
PI3K γ	16	Catalytic subunit [1] [2]

PKI-402 is highly selective, showing little inhibitory activity against a broad panel of 236 human protein kinases except for weak activity against C-Raf and B-Raf at much higher concentrations (IC₅₀ ~7 μ M) [1].

Cellular Mechanism of Action and Effects

By inhibiting PI3K and mTOR, **PKI-402** potently blocks the downstream PI3K/AKT/mTOR signaling cascade, leading to reduced cell proliferation and induced apoptosis [1] [3].

Cellular Process/Effect	Description
Pathway Inhibition	Rapidly and potently inhibits phosphorylation of key signaling proteins: Akt (T308 & S473), p70S6K, and 4EBP1 [1].
Anti-proliferation	Inhibits growth of broad spectrum of human tumor cell lines (breast, brain, pancreas, NSCLC) with IC50 values ranging from 6 nM to 349 nM [1] [2].
Induction of Apoptosis	Treatment induces cleavage of PARP, a marker of apoptosis; less than 10% of MDA-MB-361 cells remain viable after 24h exposure to 0.3 μ M PKI-402 [1].
Mcl-1 Degradation via Autophagy	Disrupts balance of Bcl-2 family proteins by degrading anti-apoptotic Mcl-1 protein through autophagy; autophagy receptor p62 binds Mcl-1 facilitating its degradation [3] [4].

Efficacy in Preclinical In Vivo Models

PKI-402 has demonstrated promising antitumor efficacy in mouse xenograft models when administered intravenously [1] [2].

Cancer Model	Dosing Regimen	Observed Effect
Breast (MDA-MB-361)	100 mg/kg, daily for 5 days	Caused tumor regression and prevented tumor re-growth for 70 days [1].
Glioma (U87MG)	100 mg/kg, daily for 5 days	Significant reduction in tumor growth [1].
NSCLC (A549)	25 mg/kg and 50 mg/kg	Significantly inhibited tumor growth [1].

A single 100 mg/kg dose in MDA-MB-361 tumor-bearing mice suppressed Akt phosphorylation and induced cleaved PARP within tumors, while showing minimal effects on these markers in normal heart and lung tissues, suggesting a potential therapeutic window [1].

Key Experimental Protocols

The tables below detail methodologies from key studies on **PKI-402**'s effects.

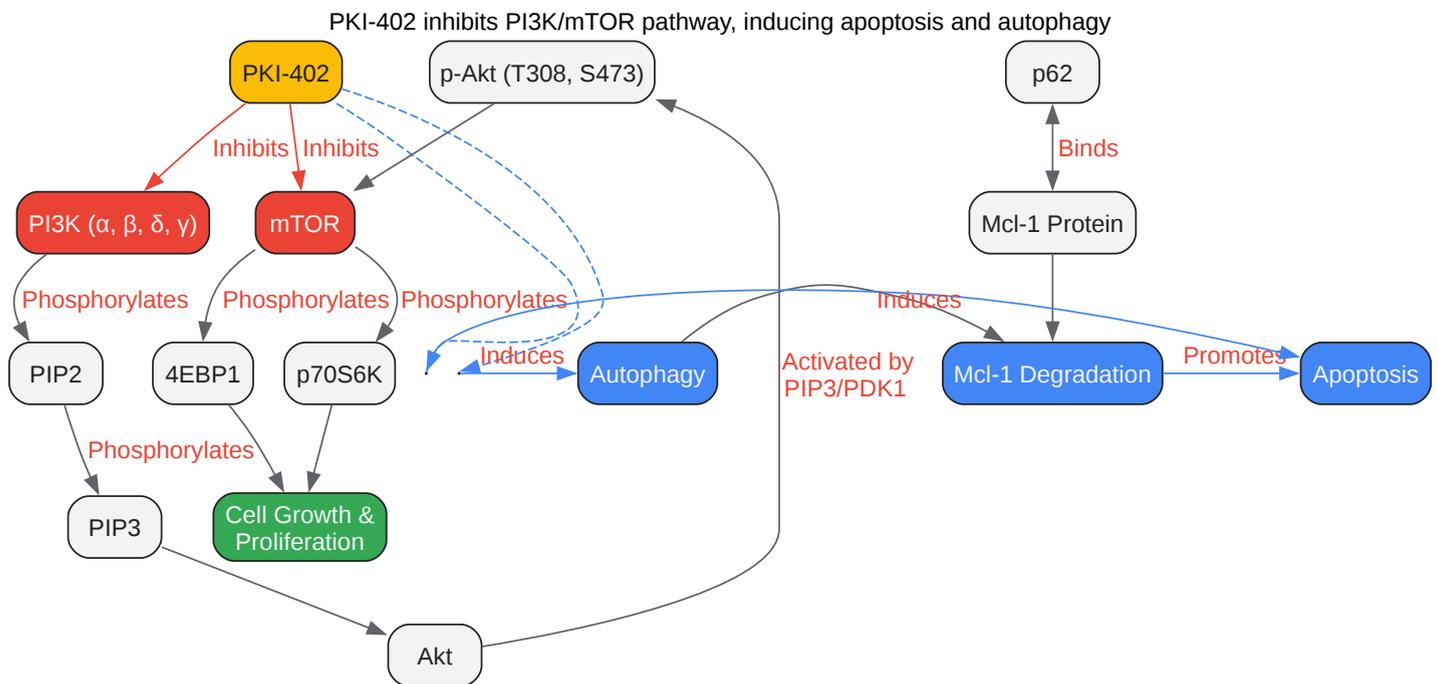
Assay Type	Cell Lines	Protocol Summary
Cell Viability (MTT) SKOV3, A2780 [5] 1. Seed 8000 cells/well in 96-well plates. 2. Treat with drugs for 24 hours. 3. Assess viability using MTT reagent. 4. Measure absorbance at 490 nm. Western Blot Various (e.g., MDA-MB-361) [1] [5] 1. Prepare whole-cell lysates. 2. Separate 50 µg of protein by SDS-PAGE. 3. Transfer to PVDF or nitrocellulose membrane. 4. Block with 5% milk. 5. Incubate with primary and then HRP-conjugated secondary antibodies. 6. Visualize using ECL substrate. Immunofluorescence (IF) A2780, SKOV3 [5] 1. Culture cells on coverslips. 2. Fix with 4% paraformaldehyde (20 min). 3. Permeabilize with 0.1% Triton X-100 (8 min). 4. Block with 5% BSA (30 min). 5. Incubate with primary antibody overnight at 4°C. 6. Incubate with fluorophore-conjugated secondary antibody for 1 hour in the dark. 7. Image with a fluorescence microscope.		

Advanced Assays	Application	Protocol Summary
Kinase Assay (FP) Measuring PI3K inhibition in vitro [1] 1. Run reaction in 20 µL buffer with PIP2, ATP, and DMSO. 2. Incubate for 30 minutes at room temperature. 3. Stop with detection buffer containing probe and GST-GRP. 4. Incubate plates for 2 hours. 5. Measure fluorescence polarization. Immunoprecipitation (IP) Studying protein-protein interactions (e.g., p62 & Mcl-1) [5] 1. Lyse cells in NP-40 buffer. 2. Incubate lysates with target antibody (e.g., p62) overnight at 4°C. 3. Add Protein A/G agarose beads for 4 hours. 4. Wash beads with PBS. 5. Elute and analyze bound proteins by Western Blot. RNA Immunoprecipitation (RIP) Identifying RNAs bound by specific proteins (e.g., YB-1) [5] 1. Harvest and lyse cells in RIP buffer. 2. Incubate supernatant with antibody (e.g., YB-1) for 2 hours at 4°C. 3.		

Add Protein A/G beads for 4 hours. 4. Wash beads thoroughly. 5. Resuspend beads in Trizol for RNA isolation. 6. Analyze co-precipitated RNA by RT-PCR. |

PKI-402 Mechanism of Action Signaling Pathway

The following diagram illustrates the core signaling pathway targeted by **PKI-402** and its key downstream cellular consequences, including the recently discovered role of autophagy in degrading Mcl-1.



[Click to download full resolution via product page](#)

This diagram shows **PKI-402's** dual inhibition of PI3K and mTOR, blocking oncogenic signaling. Key effects include induced apoptosis and a novel mechanism of autophagy-mediated degradation of the pro-

survival protein Mcl-1 [3] [4].

Research Implications and Context

- **Therapeutic Potential:** Its ability to cause tumor regression and prevent regrowth in sensitive models highlights its potential as an anti-cancer agent, especially in tumors with PI3K pathway mutations [1].
- **Role of Autophagy:** The discovery that **PKI-402** induces degradation of Mcl-1 via autophagy reveals a complex cellular response that contributes to its anti-tumor efficacy and offers insights for combination therapies [3] [4].
- **Drug Resistance Mechanisms:** Recent research shows that stress granules formed in response to **PKI-402** in ovarian cancer cells can intercept signaling factors like ATF5, potentially regulating the mitochondrial unfolded protein response and contributing to drug resistance [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. PKI-402 | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
2. PKI-402 | PI3K Inhibitor [medchemexpress.com]
3. Dual PI3K/mTOR inhibitor PKI-402 suppresses the growth ... [pubmed.ncbi.nlm.nih.gov]
4. Dual PI3K/mTOR inhibitor PKI-402 suppresses the growth ... [sciencedirect.com]
5. Stress granules affect the dual PI3K/mTOR inhibitor ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Molecular Targets and Inhibitory Potency]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548413#pki-402-mechanism-of-action>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com